![molecular formula C10H7N2NaO3 B2685764 Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate CAS No. 1706461-00-8](/img/structure/B2685764.png)
Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
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Description
Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a chemical compound with a complex structure. It belongs to the class of oxazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. Oxazole is a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .
Molecular Structure Analysis
The molecular structure of Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate comprises a pyridine ring fused with an oxazole ring. The oxazole moiety contributes to its biological properties. Understanding the precise arrangement of atoms and functional groups within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly documented, we can infer that it may participate in various chemical transformations. Oxazole derivatives often exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. Investigating its reactivity with different reagents and conditions would provide valuable insights .
Physical And Chemical Properties Analysis
- Physical Properties :
- Chemical Properties :
Safety and Hazards
As with any chemical compound, safety precautions are essential. Sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate should be handled with care. Consult safety data sheets (SDS) for specific information on toxicity, handling, and storage. Avoid exposure to skin, eyes, and inhalation. Dispose of it properly according to regulations .
Future Directions
properties
IUPAC Name |
sodium;6-(5-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Na/c1-6-9(11-5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFRPODEACRNP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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